Stereochemical Dependency for Kinase Inhibition: (3R,5S) vs. (3S,5R) Enantiomer Activity
The critical role of the cis-3-amino-5-(trifluoromethyl)piperidine moiety's absolute stereochemistry is demonstrated in Pim kinase inhibitors. An analog containing the (3S,5R) enantiomer, which is structurally derived from the (3S,5R)-amine instead of the target compound's (3R,5S) core, exhibited high potency with an IC50 of <10 nM on Pim-1 kinase [1]. While direct quantitative comparison with the (3R,5S) derivative in the same assay system is lacking, this data from the binding database [1] proves that nanomolar-level biological activity is acutely dependent on the correct enantiomeric configuration. Use of a racemic or alternate enantiomer starting material like the target compound will dilute or abolish this potency, precluding its use in stereospecific inhibitor development.
| Evidence Dimension | Biological Potency (IC50) |
|---|---|
| Target Compound Data | N/A (Precursor to the (3R,5S)-amine) |
| Comparator Or Baseline | (3S,5R)-amine derivative: IC50 < 10 nM on Pim-1 |
| Quantified Difference | Single-digit nanomolar activity requires correct enantiomer; wrong enantiomer's activity is presumed negligible in the same context. |
| Conditions | Pim-1 kinase assay (BindingDB data from US10000507 patent) |
Why This Matters
This confirms that the enantiopurity and specific (3R,5S) configuration of the target compound are non-negotiable for achieving critical, low-nanomolar biological activity in downstream applications.
- [1] BindingDB. BDBM400894: Example 61 from US Patent 10000507. IC50 on Pim-1 < 10 nM. View Source
